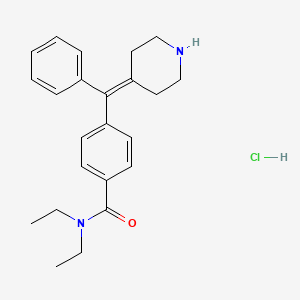

盐酸 N,N-二乙基-4-(苯基(哌啶-4-亚甲基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a novel, exceptionally selective, potent delta opioid receptor agonist . It has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .

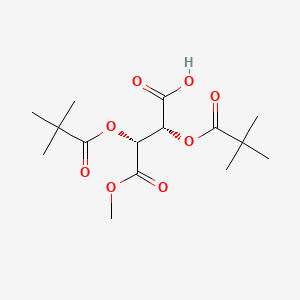

Synthesis Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .

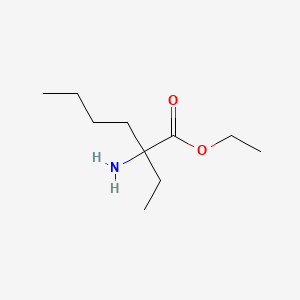

Molecular Structure Analysis

The molecular formula of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is C23H29ClN2O . The InChI string is InChI=1S/C23H28N2O.ClH/c1-3-25 (4-2)23 (26)21-12-10-19 (11-13-21)22 (18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H . The Canonical SMILES is CCN (CC)C (=O)C1=CC=C (C=C1)C (=C2CCNCC2)C3=CC=CC=C3.Cl .

Chemical Reactions Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .

Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is 384.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 384.1968412 g/mol and the monoisotopic mass is 384.1968412 g/mol . The topological polar surface area is 32.3 Ų .

科学研究应用

用作阿片受体激动剂的合成:一项研究重点关注碳-14 标记的 N,N-二乙基-4-[苯基-(哌啶-4-亚甲基)甲基]-苯甲酰胺的合成,突出了其作为 δ 阿片受体激动剂的潜力 (Gawell, 2003)。

抗乙酰胆碱酯酶活性:对包括该化合物在内的哌啶衍生物的研究显示出抗乙酰胆碱酯酶活性的有希望的结果,这对阿尔茨海默病等疾病很重要 (Sugimoto 等,1990)。

体外抗菌活性:对包括该化合物的变体在内的苯甲酰胺的金属配合物的研究揭示了对各种细菌菌株的体外抗菌活性 (Khatiwora 等,2013)。

小鼠的镇痛作用:该化合物已被研究其镇痛和抗抑郁作用,显示出治疗慢性疼痛的潜力 (Nozaki 等,2012)。

选择性血清素受体激动剂:已经对该化合物的苯甲酰胺衍生物作为潜在的血清素受体激动剂进行了研究,这可能对治疗胃肠道运动障碍有影响 (Sonda 等,2003)。

对胰岛素耗竭的影响:研究表明某些衍生物可以对胰腺产生影响,导致胰岛素耗竭和高血糖,这表明其在糖尿病研究中的意义 (Otieno 等,2008)。

作用机制

Target of Action

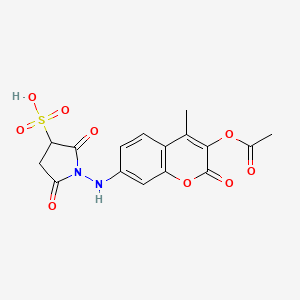

AR-M 1000390 hydrochloride is a potent and selective agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor with opioids as ligands . The activation of the δ-opioid receptor is known to cause analgesia .

Mode of Action

AR-M 1000390 hydrochloride exhibits high binding affinity for the δ-opioid receptor, with an IC50 value of 0.87±0.23 nM . It shows extremely high selectivity over the µ receptor (IC50 =3800±172 nM) and the κ receptor (IC50 =7470±606 nM) . This means that the compound preferentially binds to the δ-opioid receptor, leading to its activation.

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, metabolism, and excretion would need to be determined through further pharmacokinetic studies.

Result of Action

AR-M 1000390 hydrochloride mediates a dose-dependent decrease in insulin content with a maximal inhibition of 90% at the highest concentration tested (10 μM) . In vivo studies have shown that treatment with AR-M 1000390 hydrochloride causes vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing .

安全和危害

生化分析

Biochemical Properties

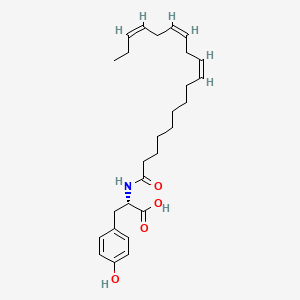

AR-M 1000390 hydrochloride plays a significant role in biochemical reactions as a δ-opioid receptor agonist. It interacts with δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and other physiological processes. The compound exhibits high selectivity and potency for δ-opioid receptors, with an EC50 value of 7.2±0.9 nM . AR-M 1000390 hydrochloride also interacts with L-type calcium channels, inhibiting calcium mobilization in pancreatic β-cells, which affects insulin secretion . These interactions highlight the compound’s potential in modulating pain and metabolic processes.

Cellular Effects

AR-M 1000390 hydrochloride has been shown to exert various effects on different cell types and cellular processes. In pancreatic β-cells, the compound inhibits insulin content and secretion without affecting cell survival . This inhibition is due to the specific inhibition of insulin2 mRNA transcription, leading to insulin depletion and hyperglycemia . Additionally, AR-M 1000390 hydrochloride affects cell signaling pathways by inhibiting KCl-mediated calcium mobilization, which plays a role in insulin secretion . These cellular effects demonstrate the compound’s potential impact on metabolic and endocrine functions.

Molecular Mechanism

The molecular mechanism of AR-M 1000390 hydrochloride involves its binding interactions with δ-opioid receptors and L-type calcium channels. As a δ-opioid receptor agonist, the compound activates these receptors, leading to downstream signaling events that modulate pain perception and other physiological processes . The inhibition of L-type calcium channels by AR-M 1000390 hydrochloride reduces calcium mobilization in pancreatic β-cells, affecting insulin secretion . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-M 1000390 hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that AR-M 1000390 hydrochloride causes vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after 7 days of dosing . These effects are reversible, as insulin levels and glucose homeostasis return to normal after a recovery period . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in experimental settings.

Dosage Effects in Animal Models

The effects of AR-M 1000390 hydrochloride vary with different dosages in animal models. In rats, treatment with 5, 100, and 600 μmol/kg of the compound for 3 and/or 7 days resulted in dose-dependent vacuolation in the β-cells of the pancreas . At the highest dose of 600 μmol/kg, significant insulin depletion and hyperglycemia were observed . These effects were reversible after a recovery period, indicating that the compound’s impact on insulin secretion and glucose homeostasis is dose-dependent and reversible . These findings underscore the importance of dosage considerations in preclinical studies.

Metabolic Pathways

AR-M 1000390 hydrochloride is involved in metabolic pathways related to insulin synthesis and secretion. The compound inhibits insulin2 mRNA transcription, leading to reduced insulin content and secretion in pancreatic β-cells . This inhibition affects glucose homeostasis and can lead to hyperglycemia . Additionally, the compound’s interaction with L-type calcium channels further modulates insulin secretion by affecting calcium mobilization . These metabolic pathways highlight the compound’s potential impact on endocrine and metabolic functions.

Transport and Distribution

The transport and distribution of AR-M 1000390 hydrochloride within cells and tissues are crucial for its biological activity. The compound is brain-penetrant following systemic administration, indicating its ability to cross the blood-brain barrier . This property is essential for its potential therapeutic applications in modulating pain perception and other central nervous system functions. Additionally, the compound’s interaction with L-type calcium channels in pancreatic β-cells suggests its distribution within endocrine tissues . These transport and distribution properties are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of AR-M 1000390 hydrochloride plays a significant role in its activity and function. The compound’s interaction with δ-opioid receptors and L-type calcium channels suggests its localization within the plasma membrane and intracellular compartments involved in calcium signaling . These interactions are crucial for its effects on insulin secretion and pain modulation. Understanding the subcellular localization of AR-M 1000390 hydrochloride provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTZCLQEGSAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。